9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate
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Overview
Description
9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzyl and tert-butyl groups. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .
Scientific Research Applications
9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic compounds and triazaspiro derivatives, such as:
- 1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
- tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate .
Uniqueness
The uniqueness of 9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H33N3O4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
9-O-benzyl 4-O-tert-butyl 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-17-14-23-22(16-25(17)20(27)29-21(2,3)4)10-12-24(13-11-22)19(26)28-15-18-8-6-5-7-9-18/h5-9,17,23H,10-16H2,1-4H3 |
InChI Key |
CHSIEGJDLYFGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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